molecular formula C8H13N5O12 B14321563 3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane CAS No. 112160-78-8

3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane

Cat. No.: B14321563
CAS No.: 112160-78-8
M. Wt: 371.22 g/mol
InChI Key: NEAOQKLNUQZZAA-UHFFFAOYSA-N
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Description

3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane is an organic compound with the molecular formula C8H12N5O10 It is known for its unique structure, which includes multiple nitro groups and methoxy groups attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane typically involves the nitration of a suitable precursor compound. One common method involves the nitration of 3,3-Dimethoxyhexane using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure the safety and efficiency of the reaction. The product is then purified using techniques such as recrystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of specialized materials and chemicals, including explosives and propellants due to its high energy content.

Mechanism of Action

The mechanism of action of 3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane involves its interaction with molecular targets and pathways within a system. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with various biomolecules, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3,3-Dimethoxy-1,1,1-trinitropropane
  • 3,3-Dimethoxy-1,1,1,5,5-tetranitropentane
  • 3,3-Dimethoxy-1,1,1,5,5-hexanitroheptane

Comparison: 3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane is unique due to its specific arrangement of nitro and methoxy groups on a hexane backbone. This structure imparts distinct chemical and physical properties, such as higher energy content and specific reactivity patterns, making it suitable for specialized applications in various fields.

Properties

CAS No.

112160-78-8

Molecular Formula

C8H13N5O12

Molecular Weight

371.22 g/mol

IUPAC Name

3,3-dimethoxy-1,1,1,5,5-pentanitrohexane

InChI

InChI=1S/C8H13N5O12/c1-6(9(14)15,10(16)17)4-7(24-2,25-3)5-8(11(18)19,12(20)21)13(22)23/h4-5H2,1-3H3

InChI Key

NEAOQKLNUQZZAA-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])(OC)OC)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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